molecular formula C27H24N6O6S B1360153 N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide CAS No. 51920-12-8

N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide

Cat. No.: B1360153
CAS No.: 51920-12-8
M. Wt: 560.6 g/mol
InChI Key: YKGGTUUWVUHZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H24N6O6S and its molecular weight is 560.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide is a complex organic compound known for its potential biological activities. This compound features a benzimidazole moiety, which is associated with various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₃N₃O₃
Molecular Weight 319.3141 g/mol
CAS Number 26848-40-8
Density 1.461 g/cm³
Boiling Point 401ºC at 760 mmHg

Benzimidazole derivatives have been shown to interact with various biological targets due to their versatile structure. The mechanism of action typically involves:

  • Inhibition of Enzymes : These compounds can inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Receptor Interaction : They may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Interference with Biochemical Pathways : The compound may disrupt key biochemical pathways, leading to altered cellular functions.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzimidazole derivatives, including the compound . For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon carcinoma cells. The IC50 values indicate effective growth inhibition at low concentrations, suggesting potent anticancer activity.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole structures often possess antimicrobial properties:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Case Studies

  • Study on Acute Leukemia Cells : A study highlighted the effectiveness of a related benzimidazole derivative in inhibiting the proliferation of acute biphenotypic leukemia cells (MV4-11) with an IC50 of approximately 0.3 µM .
  • Anticancer Efficacy in Animal Models : In vivo studies involving xenograft models demonstrated that administration of the compound led to significant tumor growth inhibition compared to control groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C27H24N6O6S
  • Molecular Weight : 532.58 g/mol
  • CAS Number : 26848-40-8
  • IUPAC Name : N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide

Structure

The compound features a benzimidazole core, which is known for its diverse biological activities, and is functionalized with various substituents that enhance its pharmacological properties.

Anticancer Activity

Research has demonstrated that compounds similar to the one exhibit significant anticancer properties. For instance, Mannich bases derived from benzimidazole have been studied extensively for their cytotoxic effects against various cancer cell lines. These studies suggest that modifications to the benzimidazole structure can lead to enhanced activity against tumors resistant to conventional therapies .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives of benzimidazole exhibited IC50 values lower than 10 µM, demonstrating potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole ring significantly influenced cytotoxicity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Benzimidazole derivatives are known to possess antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Studies have shown that benzimidazole derivatives can act as inhibitors for enzymes involved in cancer progression and microbial resistance. This property opens avenues for designing targeted therapies that can selectively inhibit tumor growth or bacterial proliferation .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM against MCF-7
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionSelective inhibition of enzymes

Properties

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O6S/c1-14-10-21(22(39-3)13-23(14)40(37,38)28-2)32-33-24-17-7-5-4-6-15(17)11-18(25(24)34)26(35)29-16-8-9-19-20(12-16)31-27(36)30-19/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGTUUWVUHZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068686
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

51920-12-8
Record name Pigment Red 185
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51920-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-(2-(2-methoxy-5-methyl-4-((methylamino)sulfonyl)phenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051920128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.